

# Application Notes and Protocols for the Analytical Detection of Lanasol Yellow 4G

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## Compound of Interest

Compound Name: Lanasol Yellow 4G

Cat. No.: B3056300

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These application notes provide detailed protocols for the detection and quantification of **Lanasol Yellow 4G** (C.I. Reactive Yellow 39), a reactive azo dye. The described methods are applicable for various matrices, including wastewater and textile effluents.

## UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative determination of **Lanasol Yellow 4G** in aqueous solutions. This technique relies on the principle that the dye absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.

## Quantitative Data Summary

Parameter	Value	Reference
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	396 nm	[1]
Alternative $\lambda_{\text{max}}$ for Reactive Yellow Dyes	410 nm	[2]
Linearity Range	Typically 0.5 - 25 mg/L	[3]
Limit of Detection (LOD)	0.01 - 0.04 mg/kg	[3]
Limit of Quantification (LOQ)	0.04 - 0.12 mg/kg	[3]
Recovery	92 - 97%	

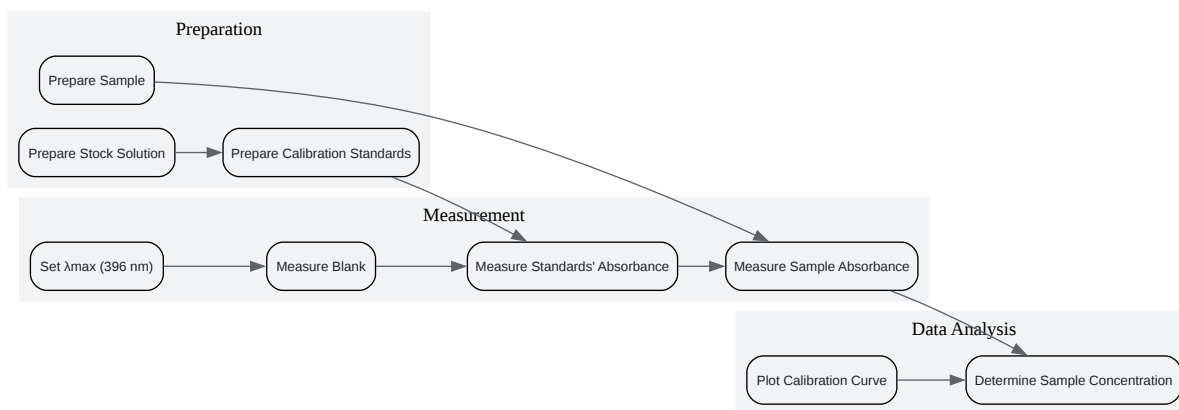
## Experimental Protocol

### 1. Instrument and Reagents:

- Double-beam UV-Visible spectrophotometer
- Quartz cuvettes (1 cm path length)
- **Lanasol Yellow 4G** standard
- Deionized water
- Volumetric flasks and pipettes

2. Preparation of Standard Solutions: a. Prepare a stock solution of **Lanasol Yellow 4G** (e.g., 100 mg/L) by accurately weighing the standard and dissolving it in a known volume of deionized water. b. From the stock solution, prepare a series of calibration standards with concentrations ranging from 0.5 to 25 mg/L by serial dilution.

3. Measurement Procedure: a. Set the spectrophotometer to scan a wavelength range (e.g., 200-800 nm) to determine the  $\lambda_{\text{max}}$  of **Lanasol Yellow 4G**. For **Lanasol Yellow 4G**, the expected  $\lambda_{\text{max}}$  is approximately 396 nm. b. Set the instrument to measure absorbance at the determined  $\lambda_{\text{max}}$ . c. Use deionized water as a blank to zero the spectrophotometer. d. Measure the absorbance of each calibration standard and the unknown sample(s). e. Construct a calibration curve by plotting the absorbance versus the concentration of the standards. f. Determine the concentration of the unknown sample(s) by interpolating their absorbance values on the calibration curve.



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**Figure 1:** Experimental workflow for UV-Visible spectrophotometric analysis.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of **Lanasol Yellow 4G**, especially in complex matrices. A reverse-phase C18 column is commonly employed, and detection is typically performed using a UV-Vis or Photodiode Array (PDA) detector.

## Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	0.05 - 1.00 ppm	
Limit of Detection (LOD)	4.54 - 14.3 µg/L	
Limit of Quantification (LOQ)	15.0 - 47.6 µg/L	
Recovery	79.8 - 95.2%	
Relative Standard Deviation (RSD)	< 2.5%	

## Experimental Protocol

### 1. Instrumentation and Reagents:

- HPLC system with a gradient pump, autosampler, and UV-Vis or PDA detector
- Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- **Lanasol Yellow 4G** standard
- Acetonitrile (HPLC grade)
- Ammonium acetate or ammonium dihydrogen phosphate (HPLC grade)
- Tetrabutylammonium bromide (ion-pairing agent, optional)
- Formic acid (optional, for pH adjustment)
- Deionized water (HPLC grade)
- Syringe filters (0.45 µm)

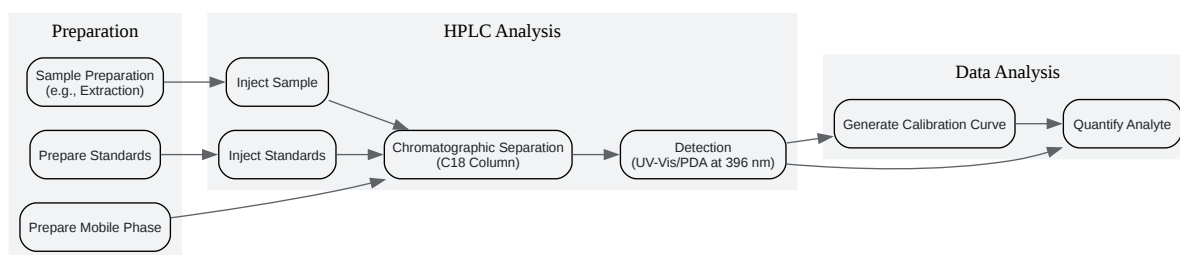
2. Sample and Mobile Phase Preparation: a. Sample from Textile: For textile samples, an extraction step is required. This can be achieved by reductive cleavage of the azo bond. A common method involves treating the sample with a solution of SnCl<sub>2</sub> in HCl at an elevated temperature until decolorization. The extract is then neutralized and filtered before injection. b. Mobile Phase A: 50 mM ammonium acetate in deionized water. c. Mobile Phase B: Acetonitrile. d. Filter all mobile phases through a 0.45 µm filter and degas before use.

### 3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: 30 °C

- Detector Wavelength: 396 nm (or scan for optimal wavelength with PDA)
- Gradient Elution:
  - 0-15 min: 5% to 45% B
  - 15-20 min: Hold at 45% B
  - 20-21 min: 45% to 5% B
  - 21-25 min: Hold at 5% B (re-equilibration)

4. Analysis: a. Prepare a series of **Lanasol Yellow 4G** standard solutions in the mobile phase. b. Inject the standards to construct a calibration curve. c. Inject the prepared sample solution. d. Identify the **Lanasol Yellow 4G** peak based on its retention time compared to the standard. e. Quantify the concentration using the calibration curve.



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**Figure 2:** Experimental workflow for HPLC analysis.

## Electrochemical Methods

Electrochemical sensors offer a rapid, sensitive, and portable alternative for the detection of electroactive compounds like **Lanasol Yellow 4G**. This method is based on the oxidation or reduction of the dye at the surface of a modified electrode. While a specific protocol for **Lanasol Yellow 4G** is not widely established, a general procedure can be adapted from methods used for other reactive dyes.

## Quantitative Data Summary (for similar azo dyes)

Parameter	Value	Reference
Linear Range	0.1 - 20.0 $\mu\text{M}$	
Limit of Detection (LOD)	0.025 - 0.1 $\mu\text{M}$	
Recovery	96.0 - 98.3%	

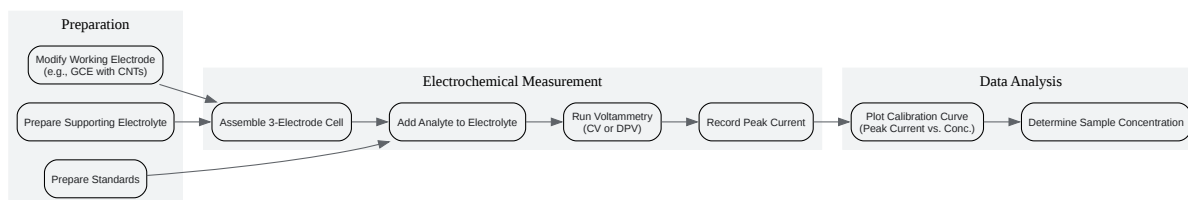
## Experimental Protocol (General)

### 1. Instrumentation and Reagents:

- Potentiostat/Galvanostat with a three-electrode cell
- Working Electrode: Glassy Carbon Electrode (GCE)
- Reference Electrode: Ag/AgCl
- Counter Electrode: Platinum wire
- Modifying material (e.g., multi-walled carbon nanotubes, graphene oxide)
- Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)
- **Lanasol Yellow 4G** standard
- Deionized water

2. Electrode Modification (Example with Carbon Nanotubes): a. Polish the GCE with alumina slurry, then sonicate in deionized water and ethanol. b. Disperse a small amount of carbon nanotubes in a solvent (e.g., DMF) by sonication. c. Drop-cast a few microliters of the dispersion onto the GCE surface and let it dry.

3. Measurement Procedure: a. Place the three electrodes in the electrochemical cell containing the supporting electrolyte. b. Add a known concentration of **Lanasol Yellow 4G** to the cell. c. Record the electrochemical response using a technique like Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV). Scan a potential range where the dye is expected to be electroactive (a preliminary scan is recommended to determine the oxidation/reduction potential). d. A peak in the voltammogram will correspond to the oxidation or reduction of the dye. e. To quantify, create a calibration curve by measuring the peak current at different concentrations of **Lanasol Yellow 4G**. f. Determine the concentration of the unknown sample by measuring its peak current and using the calibration curve.



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**Figure 3:** General workflow for electrochemical analysis.

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